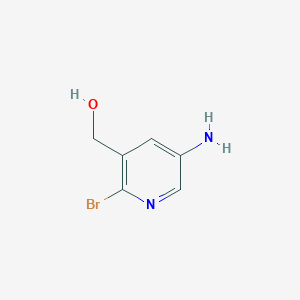

5-Amino-2-bromopyridine-3-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Amino-5-bromo-3-methylpyridine” is a brominated aromatic amine reagent . It has a molecular weight of 187.037 .

Synthesis Analysis

2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine, via bromination . It may be used to synthesize various other compounds .Molecular Structure Analysis

The molecular structure of 2-Amino-5-bromo-3-methylpyridine can be viewed using Java or Javascript .Chemical Reactions Analysis

Bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .Physical And Chemical Properties Analysis

The compound “5-Amino-2-bromopyridine” has a melting point of 75 °C and is soluble in methanol .Applications De Recherche Scientifique

Catalytic Synthesis Applications

"5-Amino-2-bromopyridine-3-methanol" serves as a key intermediate in catalytic synthesis processes. For instance, it is used in the synthesis of mono-arylpyridyl bromides through palladacycle-catalyzed Suzuki reactions. This method allows for the preferential and high-yield production of mono-arylation products, which are crucial for generating bioactive compounds. The process demonstrates a significant potential for pyridylpyridyl bond formation, offering a pathway to synthesize 3-bromo-5-pyridylpyridine, a compound of interest in medicinal chemistry and materials science (Zhang et al., 2007).

Metal-Organic Frameworks (MOFs)

Research has shown that "this compound" can be utilized in the construction of metal-organic frameworks (MOFs). A study detailed the synthesis of new compounds based on 5-aminoisophthalic acid and 4,4'-bipyridine, where "this compound" likely plays a role in the structural formation of these MOFs. These frameworks exhibit non-interpenetrating three-dimensional architectures with potential applications in gas storage, separation, and catalysis (Wang et al., 2012).

Biochemical Applications

The compound has also been explored for its biochemical applications, particularly in the modulation of ion channels. A derivative, 4-aminopyridine-3-methanol, significantly restores axonal conduction in spinal cord white matter, suggesting a potential therapeutic avenue for spinal cord injuries. This derivative shows a high potency in reversing conduction block, making it a promising candidate for clinical applications (Sun et al., 2010).

Methanol-Based Biotechnological Processes

Furthermore, "this compound" could be relevant in methanol-based biotechnological processes. Research involving methanol as a carbon source for producing valuable chemicals highlights the innovative use of methanol in microbial biotechnology. For example, the production of 5-aminovalerate, a building block for polyamides, from methanol using engineered strains of Bacillus methanolicus represents a significant advance in utilizing methanol for sustainable chemical synthesis (Brito et al., 2021).

Mécanisme D'action

Mode of Action

The mode of action of 5-Amino-2-bromopyridine-3-methanol involves its interaction with its targets, leading to various biochemical changes. The bromine atom in the compound can participate in various organic transformation reactions, making it highly reactive . It can act as an electrophile in palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira coupling reactions . In these reactions, the bromine atom reacts with corresponding nucleophiles, such as organoboron compounds or acetylenes, to generate coupled products .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the biochemical pathways it affects. Given its reactivity, the compound could potentially induce a variety of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect its reactivity and interactions with its targets . .

Safety and Hazards

Propriétés

IUPAC Name |

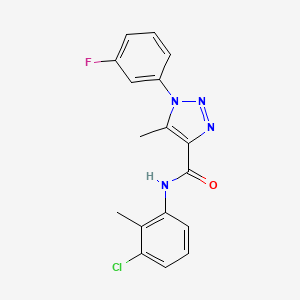

(5-amino-2-bromopyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPOVDFPFWNDDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)

![2-[(4-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B2946626.png)

![3-[[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2946627.png)

![N-[bis(prop-2-enyl)carbamoyl]-4-chloro-3-nitrobenzamide](/img/structure/B2946628.png)

![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)

![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)